molecular formula C17H28ClNO2 B585770 D,L-Venlafaxine-d11 Hydrochloride (Major) CAS No. 1216539-56-8

D,L-Venlafaxine-d11 Hydrochloride (Major)

Cat. No. B585770
CAS RN: 1216539-56-8
M. Wt: 323.927
InChI Key: QYRYFNHXARDNFZ-WGXYFZCDSA-N
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Description

D,L-Venlafaxine-d11 Hydrochloride (Major) is a research chemical and analytical standard . It is an impurity reference material and a stable isotope labelled compound . The molecular formula is C17H17D11ClNO2 and the molecular weight is 324.93 . It belongs to the Venlafaxine API family . It is used in the research areas of pain and inflammation, neurotransmission, addiction, Alzheimer’s, memory, learning and cognition, nociception, Parkinson’s, schizophrenia .

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Venlafaxine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) that has shown significant efficacy in treating major depressive disorders (MDD). Its action mechanism, involving the blocking of presynaptic reuptake of serotonin and norepinephrine, makes it an interesting subject for pharmacodynamic studies. The pharmacokinetics of Venlafaxine, including its metabolism, systemic clearance, and the role of genetic polymorphisms in influencing its therapeutic outcomes, have been extensively studied. Such research sheds light on the drug's absorption, distribution, metabolism, and excretion (ADME) profiles, crucial for understanding individual variations in drug response and side effects (Holliday & Benfield, 1995).

Therapeutic Drug Monitoring (TDM)

Venlafaxine's efficacy in treating MDD and the importance of therapeutic drug monitoring (TDM) in optimizing treatment outcomes have been highlighted. TDM helps in adjusting dosages to achieve desired drug concentrations in the blood, minimizing toxicity while maximizing therapeutic effects. The active moiety of Venlafaxine and its metabolites, measured through TDM, provides insights into the drug's pharmacological activity, assisting in the management of patients with depression (Couderc et al., 2021).

Pharmacogenetics

The field of pharmacogenetics explores the role of genetic variations in drug response. Venlafaxine has been the subject of pharmacogenetic studies aiming to understand how genetic differences among individuals affect their response to the medication. These studies can lead to personalized medicine, where treatments are tailored based on the patient's genetic makeup, potentially improving therapeutic outcomes and reducing adverse effects (Suwała, Machowska, & Wiela-Hojeńska, 2019).

Drug Interaction Potential

Understanding the drug interaction potential of Venlafaxine, particularly its effects on the cytochrome P450 enzyme system, is crucial for avoiding adverse drug interactions. This knowledge aids in the selection of co-administered drugs to prevent reduced efficacy or increased toxicity. The comprehensive review of Venlafaxine's interactions with other medications contributes to safer and more effective use in clinical practice (Ereshefsky & Dugan, 2000).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for D,L-Venlafaxine-d11 Hydrochloride involves the introduction of deuterium at the 11th position of Venlafaxine followed by the formation of the hydrochloride salt.", "Starting Materials": [ "Venlafaxine", "Deuterium oxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium chloride", "Methanol", "Acetic acid", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Venlafaxine is dissolved in deuterium oxide and reacted with sodium borohydride to introduce deuterium at the 11th position.", "The resulting product is then purified using a combination of solvent extraction and column chromatography.", "The purified product is then reacted with hydrochloric acid to form the hydrochloride salt.", "The hydrochloride salt is isolated and purified using a combination of recrystallization and filtration.", "The final product, D,L-Venlafaxine-d11 Hydrochloride, is obtained as a white crystalline powder." ] }

CAS RN

1216539-56-8

Molecular Formula

C17H28ClNO2

Molecular Weight

323.927

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2;

InChI Key

QYRYFNHXARDNFZ-WGXYFZCDSA-N

SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl

synonyms

1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11 Hydrochloride; 

Origin of Product

United States

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